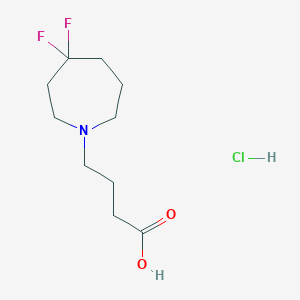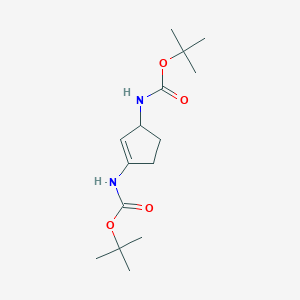
(3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester: is a complex organic compound that features a cyclopentene ring substituted with tert-butoxycarbonyl (Boc) protected amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of cyclopentene derivatives with Boc-protected amino acids under specific conditions. For instance, tert-butyl hydroperoxide can be used as an oxidizing agent to facilitate the formation of tert-butyl esters .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
(3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed to modify the ester groups.
Substitution: Substitution reactions can occur at the amino groups, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. The conditions often involve mild temperatures and specific catalysts to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include modified esters and amino derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
(3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The Boc-protected amino groups can undergo deprotection under acidic conditions, revealing the active amino groups that can participate in various biochemical pathways. These pathways include enzyme inhibition and receptor binding, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc-protected amino groups and are used in similar applications.
tert-Butyl esters: These esters are commonly used in organic synthesis and share similar chemical properties.
Uniqueness
What sets (3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester apart is its unique cyclopentene ring structure, which provides additional stability and reactivity compared to other Boc-protected compounds. This makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry .
Propriétés
Formule moléculaire |
C15H26N2O4 |
|---|---|
Poids moléculaire |
298.38 g/mol |
Nom IUPAC |
tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopenten-1-yl]carbamate |
InChI |
InChI=1S/C15H26N2O4/c1-14(2,3)20-12(18)16-10-7-8-11(9-10)17-13(19)21-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,18)(H,17,19) |
Clé InChI |
QBHKQIWQXKXFRT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(=C1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


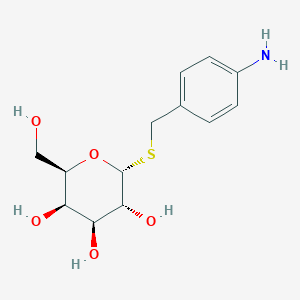

![Propane-2-sulfonic acid [4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide](/img/structure/B13721224.png)
![tert-butyl (2R)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B13721229.png)
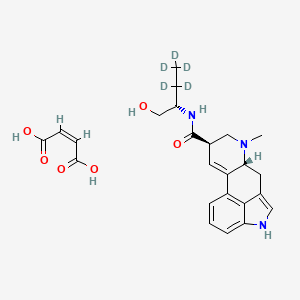
![(4E)-3-(chloromethyl)-4-[(6-methylpyridin-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13721242.png)




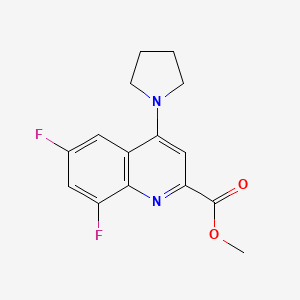
![{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride](/img/structure/B13721294.png)
![(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid](/img/structure/B13721298.png)
